molecular formula C27H45NO2 B1681339 Tomatidine CAS No. 77-59-8

Tomatidine

Cat. No. B1681339
CAS RN: 77-59-8
M. Wt: 415.7 g/mol
InChI Key: XYNPYHXGMWJBLV-VXPJTDKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomatidine is a glycoalkaloid and an aglycone metabolite of tomatine present in high levels in unripe tomatoes . It is an inhibitor of skeletal muscle atrophy and a potential therapeutic agent for aging-associated sarcopenia, reducing weakness and atrophy in aged skeletal muscle by interaction with the ATF4 .


Synthesis Analysis

Tomatidine has been synthesized in a large-scale process . This synthesis uses a Suzuki–Miyaura-type coupling reaction as a key step to graft an enantiopure F-ring side chain to the steroidal scaffold of the natural product, which was accessible from low-cost and commercially available diosgenin . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product . This synthesis produced 5.2 g in a single pass in 15 total steps and 15.2% yield .


Molecular Structure Analysis

The complete structure of the steroid alkaloid tomatidine was determined from a three-dimensional X-ray diffraction analysis of the hydrobromide . High resolution with high accuracy mass analysis using an Orbitrap Fourier transform MS with higher-energy collisional induced dissociation (HCD) was used to produce mass spectra data across a wide spectral range for confirmation of proposed ion structures and formulae .


Chemical Reactions Analysis

Tomatidine synthesis involves a Suzuki–Miyaura-type coupling reaction as a key step . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product .


Physical And Chemical Properties Analysis

Tomatidine is a 3beta-hydroxy steroid resulting from the substitution of the 3beta-hydrogen of tomatidane by a hydroxy group . It has a molecular formula of C27H45NO2 and a molecular weight of 415.7 g/mol .

Scientific Research Applications

Anti-Cancer Properties

Tomatidine has been studied for its potential in cancer therapy. Research shows that it can inhibit the invasion of human lung adenocarcinoma cells by reducing the expression of matrix metalloproteinases (MMPs) and influencing key signaling pathways like Akt, ERK, and NF-κB (Yan et al., 2013). It also exhibits anti-metastatic properties in human osteosarcoma cells, acting through the down-regulation of presenilin-1 and the Raf/MEK/ERK pathway (Yang et al., 2018).

Antibacterial and Antiviral Effects

Tomatidine demonstrates a synergistic effect when combined with aminoglycoside antibiotics against multiresistant Staphylococcus aureus, inhibiting virulence gene expression and enhancing the efficacy of antibiotics (Mitchell et al., 2012). It also inhibits the replication of viruses such as Chikungunya and Dengue, affecting viral protein expression and suggesting potential as an antiviral treatment (Troost-Kind et al., 2021).

Anti-Inflammatory and Immunomodulatory Effects

Studies indicate that tomatidine can suppress inflammatory responses in various conditions. It inhibits iNOS and COX-2 through the suppression of NF-κB and JNK pathways in macrophages, suggesting potential use in inflammatory diseases (Chiu & Lin, 2008). Additionally, it has been found to ameliorate airway hyperresponsiveness and inflammation in asthma models by suppressing Th2 cytokines (Kuo et al., 2017).

Benefits in Metabolic Disorders

Tomatidine shows promise in the treatment of metabolic disorders. It ameliorates obesity-induced non-alcoholic fatty liver disease in mice by regulating lipogenesis and enhancing the sirtuin 1/AMPK signaling pathway (Wu et al., 2021). Furthermore, it has been observed to have a positive effect on hyperlipidemia and atherosclerosis, potentially by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) (Fujiwara et al., 2012).

Neuroprotective and Aging-related Applications

Research on tomatidine has also extended into neuroprotective and aging-related applications. It has been found to enhance lifespan and healthspan in C. elegans, potentially through mitophagy induction and activating pathways like SKN-1/Nrf2 (Fang et al., 2017).

Safety And Hazards

Tomatidine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tomatidine has shown promising results in combating CHIKV infection in vitro . It has also been found to extend lifespan and healthspan in C. elegans, an animal model of aging which shares many major longevity pathways with mammals . Future studies should reveal the precise mode of action of tomatidine and whether it acts as a direct or host-directed antiviral compound in controlling CHIKV infection .

properties

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPYHXGMWJBLV-VXPJTDKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037102
Record name Tomatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomatidine

CAS RN

77-59-8
Record name Tomatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tomatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOMATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B73S48786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomatidine
Reactant of Route 2
Tomatidine
Reactant of Route 3
Tomatidine
Reactant of Route 4
Tomatidine
Reactant of Route 5
Tomatidine
Reactant of Route 6
Tomatidine

Citations

For This Compound
4,220
Citations
M Friedman - Journal of agricultural and food chemistry, 2013 - ACS Publications
Tomatoes produce the bioactive compounds lycopene and α-tomatine that are reported to have potential health-promoting effects in animals and humans, but our understanding of the …
Number of citations: 274 pubs.acs.org
C Bailly - Steroids, 2021 - Elsevier
The steroidal glycoalkaloid α-tomatine (αTM) and its aglycone tomatidine (TD) are abundant in the skin of unripe green tomato and present in tomato leaves and flowers. They mainly …
Number of citations: 23 www.sciencedirect.com
M Diosa-Toro, B Troost, D Van De Pol, AM Heberle… - Antiviral Research, 2019 - Elsevier
… In this report, we describe tomatidine as … tomatidine inhibits virus particle production when added pre, during and up to 12 h post-infection. Subsequent experiments show that tomatidine …
Number of citations: 65 www.sciencedirect.com
MC Dyle, SM Ebert, DP Cook, SD Kunkel… - Journal of Biological …, 2014 - ASBMB
… , tomatidine. Using cultured skeletal myotubes from both humans and mice, we found that tomatidine … Furthermore, in mice, tomatidine increased skeletal muscle mTORC1 signaling, …
Number of citations: 138 www.jbc.org
B Troost, LM Mulder, M Diosa-Toro, D van de Pol… - Scientific reports, 2020 - nature.com
… potential of tomatidine towards CHIKV infection. We demonstrate that tomatidine potently … Time-of -addition experiments in Huh7 cells revealed that tomatidine acts at a post-entry …
Number of citations: 65 www.nature.com
M Friedman, PR Henika, BE Mackey - Food and Chemical Toxicology, 2003 - Elsevier
… tomatidine has only one-third the potency of solasodine in inducing hepatomegaly. This study confirms that tomatidine … These data also show that for tomatidine, body weight gains in the …
Number of citations: 114 www.sciencedirect.com
G Mitchell, M Lafrance, S Boulanger… - Journal of …, 2012 - academic.oup.com
… activities of the natural compound tomatidine against Staphylococcus aureus. Notably, this work examined the antibacterial activity of tomatidine in combination with other antibiotics …
Number of citations: 118 academic.oup.com
FL Chiu, JK Lin - FEBS letters, 2008 - Elsevier
… that tomatidine exhibited a more potent anti-inflammatory effect than solasodine. Tomatidine … Here, we demonstrate that tomatidine acts as an anti-inflammatory agent by blocking NF-κB …
Number of citations: 156 www.sciencedirect.com
WC Huang, SJ Wu, YL Chen, CF Lin… - Mediators of inflammation, 2021 - hindawi.com
… whether tomatidine can ameliorate acute lung injury in mice. Mice were given tomatidine by … Our findings suggest that tomatidine attenuates oxidative stress and inflammation, …
Number of citations: 11 www.hindawi.com
SJ Wu, WC Huang, MC Yu, YL Chen, SC Shen… - The Journal of …, 2021 - Elsevier
… In this study, we investigated how tomatidine ameliorates NAFLD in obese mice and … with tomatidine to evaluate lipid metabolism. Our results demonstrate that tomatidine significantly …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.